2-Pyridinecarboxylic acid, 3-methyl-4-nitro-, ethyl ester, 1-oxide

Catalog No.
S12799937
CAS No.
M.F
C9H10N2O5
M. Wt
226.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Pyridinecarboxylic acid, 3-methyl-4-nitro-, ethy...

Product Name

2-Pyridinecarboxylic acid, 3-methyl-4-nitro-, ethyl ester, 1-oxide

IUPAC Name

ethyl 3-methyl-4-nitro-1-oxidopyridin-1-ium-2-carboxylate

Molecular Formula

C9H10N2O5

Molecular Weight

226.19 g/mol

InChI

InChI=1S/C9H10N2O5/c1-3-16-9(12)8-6(2)7(11(14)15)4-5-10(8)13/h4-5H,3H2,1-2H3

InChI Key

ZZWXJXUTMDPHPX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=[N+](C=CC(=C1C)[N+](=O)[O-])[O-]

2-Pyridinecarboxylic acid, 3-methyl-4-nitro-, ethyl ester, 1-oxide, commonly referred to as ethyl 3-methyl-4-nitropyridine-2-carboxylate N-oxide, is a derivative of pyridine characterized by the presence of a nitro group at the 4-position and a methyl group at the 3-position of the pyridine ring. Its molecular formula is C8H9N3O3C_8H_9N_3O_3 with a molecular weight of approximately 195.18 g/mol. The compound exhibits diverse chemical properties due to the presence of functional groups, making it of interest in both synthetic and medicinal chemistry.

The chemical behavior of 2-Pyridinecarboxylic acid, 3-methyl-4-nitro-, ethyl ester, 1-oxide can be attributed to its functional groups. Common reactions include:

  • N-Oxide Formation: The N-oxide functional group can participate in oxidation-reduction reactions, where it can be reduced back to the corresponding pyridine derivative.
  • Ester Hydrolysis: The ester bond can undergo hydrolysis in the presence of water and an acid or base catalyst, yielding the corresponding carboxylic acid and alcohol.
  • Electrophilic Substitution: The nitro group is a strong electron-withdrawing group, which can influence electrophilic aromatic substitution reactions on the pyridine ring.

Compounds similar to 2-Pyridinecarboxylic acid derivatives have shown various biological activities, including:

  • Antimicrobial Properties: Certain derivatives have exhibited activity against bacteria and fungi.
  • Antitumor Activity: Some studies suggest that pyridine derivatives may have potential as anticancer agents due to their ability to inhibit tumor cell proliferation.
  • Vasodilation Effects: Research indicates that certain pyridinecarboxylates may possess vasodilatory properties, making them candidates for cardiovascular therapies .

The synthesis of 2-Pyridinecarboxylic acid, 3-methyl-4-nitro-, ethyl ester, 1-oxide can be achieved through several methods:

  • Nitration of Picolinic Acid: Starting from picolinic acid (2-pyridinecarboxylic acid), nitration can be performed using nitric acid to introduce the nitro group at the 4-position.
  • Esterification: The resulting carboxylic acid can then be reacted with ethanol in the presence of an acid catalyst to form the ethyl ester.
  • Oxidation: Finally, oxidation using hydrogen peroxide or other oxidizing agents can convert the nitrogen atom into an N-oxide.

2-Pyridinecarboxylic acid, 3-methyl-4-nitro-, ethyl ester, 1-oxide has several applications:

  • Pharmaceuticals: It serves as an intermediate in synthesizing various pharmaceuticals due to its biological activity.
  • Agricultural Chemicals: Its derivatives may be used in developing agrochemicals for pest control.
  • Chemical Synthesis: It is utilized as a building block for synthesizing more complex organic molecules.

Interaction studies involving this compound often focus on its binding affinity with biological targets such as enzymes or receptors. These studies help elucidate its potential therapeutic effects and mechanisms of action. For instance:

  • Enzyme Inhibition: Research has shown that certain pyridine derivatives can inhibit specific enzymes involved in disease pathways.
  • Receptor Binding: Studies may explore how these compounds interact with neurotransmitter receptors, influencing neurological functions.

Several compounds share structural similarities with 2-Pyridinecarboxylic acid, 3-methyl-4-nitro-, ethyl ester, 1-oxide. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2-Pyridinecarboxylic acidNo nitro groupExhibits different biological activities
Methyl 4-nitronicotinateMethyl group at position 4Known for enhanced antimicrobial properties
Ethyl picolinateEthyl ester form without nitroWidely used in flavoring and fragrance industries
3-Pyridinecarboxylic acidDifferent substitution patternPotential vasodilatory effects

Each of these compounds demonstrates unique properties and applications based on their structural variations and functional groups. The presence of the nitro group and N-oxide in 2-Pyridinecarboxylic acid, 3-methyl-4-nitro-, ethyl ester, 1-oxide distinguishes it from its analogs by potentially enhancing its biological activity and reactivity in chemical processes.

Systematic Nomenclature and Molecular Formula

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethyl 3-methyl-4-nitro-1-oxidopyridin-1-ium-2-carboxylate, reflecting its substitution pattern: a nitro group at the 4-position, a methyl group at the 3-position, and an ethyl ester at the 2-position of the pyridine ring, which is further oxidized to an N-oxide. Its molecular formula is C₉H₁₀N₂O₅, with a molecular weight of 226.19 g/mol. The N-oxide group introduces a formal positive charge on the nitrogen atom, balanced by the adjacent oxygen’s negative charge, creating a zwitterionic structure that influences its solubility and reactivity.

Spectroscopic Characterization

Spectroscopic studies of related nitropyridine N-oxide derivatives, such as 3-methyl-4-nitropyridine N-oxide (POM), provide valuable insights. Time-resolved resonance Raman (TR3) spectroscopy reveals that the lowest triplet (T₁) state of POM adopts a quinonoid conformation due to charge transfer from the N-oxide to the nitro group. This electronic redistribution is likely conserved in the target compound, with the ester group modulating polarity. Nuclear magnetic resonance (NMR) data for analogous compounds show distinct shifts for aromatic protons (δ 8.5–9.0 ppm) and methyl groups (δ 2.5–3.0 ppm).

XLogP3

0.6

Hydrogen Bond Acceptor Count

5

Exact Mass

226.05897142 g/mol

Monoisotopic Mass

226.05897142 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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